molecular formula C12H8ClN3O B1508712 5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole CAS No. 630126-16-8

5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole

Cat. No. B1508712
CAS RN: 630126-16-8
M. Wt: 245.66 g/mol
InChI Key: WVLFTHFFYNWPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole is a useful research compound. Its molecular formula is C12H8ClN3O and its molecular weight is 245.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

630126-16-8

Product Name

5-((6-Chloropyrimidin-4-yl)oxy)-1H-indole

Molecular Formula

C12H8ClN3O

Molecular Weight

245.66 g/mol

IUPAC Name

5-(6-chloropyrimidin-4-yl)oxy-1H-indole

InChI

InChI=1S/C12H8ClN3O/c13-11-6-12(16-7-15-11)17-9-1-2-10-8(5-9)3-4-14-10/h1-7,14H

InChI Key

WVLFTHFFYNWPBQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN2)C=C1OC3=CC(=NC=N3)Cl

Canonical SMILES

C1=CC2=C(C=CN2)C=C1OC3=CC(=NC=N3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of NaOH (720 mg, 18 mmol) and acetone/water 1:1 (72 ml), 4,6-dichloropyrimidine (2.4 g, 18 mmol) and 5-hydroxy-indole (2.68 g, 18 mmol) are added. After stirring for 70 min at 65° C., the brownish solution is cooled to rt and diluted with AcOEt and water. The aqueous layer is separated off and extracted twice with AcOEt. The organic layers are washed with water, saturated Na2CO3 solution, water and brine, dried (Na2SO4) and concentrated. The crude product can be used without further purification: m.p.: 137-138° C.; MS: [M+1]+=246.
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720 mg
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72 mL
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2.4 g
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2.68 g
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Synthesis routes and methods II

Procedure details

5-Hydroxyindole (91.8 g, 0.69 mol) is added in portions to a stirred solution of NaOH (27.9 g, 0.69 mol) in water (560 m L) at 10° C., to give a solution which is then cooled to −10° C. A solution of 4,6-dichloropyrimidine (95.3 g, 0.63 mol) in acetone (560 mL) is then added over a period of 65 min. The mixture is stirred at 0° C. for 30 min and then the acetone is evaporated off under reduced pressure, to give a mixture which is extracted with CH2Cl2. The combined extracts are washed with cold aqueous NaOH (0.5 M), dried (Na2SO4) and the solvent is evaporated off under reduced pressure to afford the product to afford the crude product which is purified by chromatography (silica gel; eluent 10% EtOAc in CH2Cl2) and recrystallised from CH2Cl2—hexane to give the title compound as a colourless crystalline solid, m.p. 149-150° C. Utilising a similar procedure, but employing 2,4-dichloropyrimidine in lieu of 4,6-dichloropyrimidine afforded 5-[(2-chloro-4-pyrimidinyl)oxy]-1H-indole, as cream crystalline solid, m.p. 169-176° C.
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91.8 g
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27.9 g
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95.3 g
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560 mL
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